molecular formula C8H7ClO4S B6613516 3-formyl-4-methoxybenzene-1-sulfonyl chloride CAS No. 56707-17-6

3-formyl-4-methoxybenzene-1-sulfonyl chloride

Cat. No. B6613516
CAS RN: 56707-17-6
M. Wt: 234.66 g/mol
InChI Key: GVTGQNYTTLKHTK-UHFFFAOYSA-N
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Description

3-Formyl-4-methoxybenzene-1-sulfonyl chloride, also known as FMBSC, is an organic compound used in a variety of scientific experiments and research applications. It is a colorless, crystalline, water-soluble solid that is used as a reagent in organic synthesis. FMBSC is also used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

3-formyl-4-methoxybenzene-1-sulfonyl chloride is used in a variety of scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and other compounds. It is also used in the synthesis of peptides and proteins, and as a reagent in organic chemistry. This compound is also used in the synthesis of fluorescent probes and imaging agents.

Mechanism of Action

3-formyl-4-methoxybenzene-1-sulfonyl chloride acts as a nucleophilic reagent in organic synthesis. It reacts with a variety of electrophiles, including carbonyl compounds, to form an intermediate that can be further reacted to form the desired product. The reaction is catalyzed by an acid, and the reaction rate is increased with higher temperatures.
Biochemical and Physiological Effects
This compound is not known to have any direct biochemical or physiological effects. However, it is important to note that some of the compounds synthesized with this compound may have biological effects, and these should be taken into consideration when conducting experiments with this compound.

Advantages and Limitations for Lab Experiments

3-formyl-4-methoxybenzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is a colorless, crystalline, water-soluble solid that is easy to work with. It is also relatively inexpensive and can be stored for long periods of time. However, it is important to note that this compound is a reactive reagent, and care should be taken to avoid contact with skin and eyes.

Future Directions

The use of 3-formyl-4-methoxybenzene-1-sulfonyl chloride in scientific experiments and research applications is likely to continue to grow in the future. It is possible that this compound could be used in the synthesis of novel compounds and materials, as well as in the development of new imaging agents and fluorescent probes. Additionally, this compound could be used to synthesize new pharmaceuticals, pesticides, and other compounds. In addition to these applications, this compound could also be used to create new catalysts for organic synthesis, as well as new methods for the synthesis of peptides and proteins. Finally, this compound could be used to create new methods for the synthesis of fluorescent molecules and other compounds for use in imaging and diagnostics.

Synthesis Methods

3-formyl-4-methoxybenzene-1-sulfonyl chloride is synthesized by the reaction of 4-methoxybenzene-1-sulfonyl chloride with formaldehyde in the presence of an acid catalyst. The reaction is carried out in an inert solvent such as dichloromethane or toluene. The reaction is generally carried out at room temperature, but higher temperatures can be used to increase the reaction rate.

properties

IUPAC Name

3-formyl-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTGQNYTTLKHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56707-17-6
Record name 3-formyl-4-methoxybenzene-1-sulfonyl chloride
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